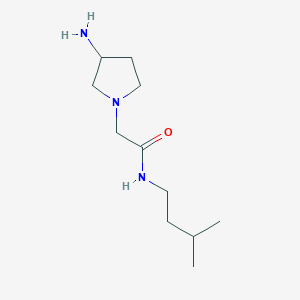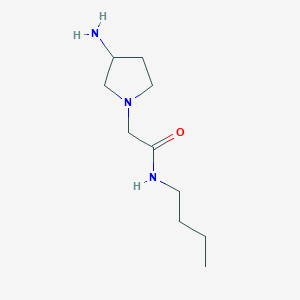
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide
Übersicht
Beschreibung
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is an organic compound that belongs to the class of aminopyrrolidines. It is a white crystalline solid, soluble in water and ethanol. The compound has a molecular weight of 256.35 g/mol and is a derivative of pyrrolidine, a five-membered heterocyclic compound. 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide has a wide range of applications in the field of scientific research, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Reznikov et al. (2013) developed a new synthetic approach to γ-aminobutyric acid derivatives, showcasing the enantioselective synthesis of related compounds through Ni(II)-catalyzed reactions. This method emphasizes the versatility of such compounds in asymmetric synthesis, potentially useful in the development of pharmaceuticals and research chemicals Reznikov, Golovin, & Klimochkin, 2013.
Novel Synthesis Methods
Vorona et al. (2013) explored novel synthesis methods for 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, highlighting the chemical flexibility and potential application of these compounds in creating biologically active molecules. The detailed synthesis route provides insights into structural modifications and functional applications of similar acetamide derivatives Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013.
Bromodomain Inhibition
Research by Hilton-Proctor et al. (2019) demonstrated the potential of N-methylpyrrolidone, a related compound, as a fragment in bromodomain inhibition. This study suggests that derivatives of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide could serve as leads in the development of new inhibitors targeting protein-protein interactions involved in gene regulation, providing a basis for novel therapeutic strategies Hilton-Proctor, Ilyichova, Zheng, Jennings, Johnstone, Shortt, Mountford, Scanlon, & Thompson, 2019.
Anticonvulsant Applications
A study by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides examined their crystal structure and highlighted their potential as functionalized amino acid anticonvulsants. This research underscores the pharmaceutical relevance of acetamide derivatives in designing drugs with specific neurological targets Camerman, Hempel, Mastropaolo, & Camerman, 2005.
Structural and Molecular Insights
Investigations into the structure and properties of related compounds, like those by Sethusankar et al. (2001, 2002), provide foundational knowledge on the molecular architecture and potential interactions of these compounds. These studies contribute to the broader understanding of acetamide derivatives' role in drug design and development Sethusankar, Thennarasu, Velmurugan, Raj, Fun, & Perumal, 2001; Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)3-5-13-11(15)8-14-6-4-10(12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLFIZVHAAUFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)



![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)